Cas no 2138524-01-1 ({3-(1-bromo-3-chloro-2-methylpropan-2-yl)oxypropyl}cyclopropane)

{3-(1-bromo-3-chloro-2-methylpropan-2-yl)oxypropyl}cyclopropane Chemical and Physical Properties
Names and Identifiers
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- {3-(1-bromo-3-chloro-2-methylpropan-2-yl)oxypropyl}cyclopropane
- EN300-1136535
- 2138524-01-1
- {3-[(1-bromo-3-chloro-2-methylpropan-2-yl)oxy]propyl}cyclopropane
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- Inchi: 1S/C10H18BrClO/c1-10(7-11,8-12)13-6-2-3-9-4-5-9/h9H,2-8H2,1H3
- InChI Key: XBDZSORKXNQILZ-UHFFFAOYSA-N
- SMILES: BrCC(C)(CCl)OCCCC1CC1
Computed Properties
- Exact Mass: 268.02296g/mol
- Monoisotopic Mass: 268.02296g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 7
- Complexity: 150
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 9.2Ų
- XLogP3: 3.5
{3-(1-bromo-3-chloro-2-methylpropan-2-yl)oxypropyl}cyclopropane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1136535-0.05g |
{3-[(1-bromo-3-chloro-2-methylpropan-2-yl)oxy]propyl}cyclopropane |
2138524-01-1 | 95% | 0.05g |
$1068.0 | 2023-10-26 | |
Enamine | EN300-1136535-0.5g |
{3-[(1-bromo-3-chloro-2-methylpropan-2-yl)oxy]propyl}cyclopropane |
2138524-01-1 | 95% | 0.5g |
$1221.0 | 2023-10-26 | |
Enamine | EN300-1136535-1g |
{3-[(1-bromo-3-chloro-2-methylpropan-2-yl)oxy]propyl}cyclopropane |
2138524-01-1 | 95% | 1g |
$1272.0 | 2023-10-26 | |
Enamine | EN300-1136535-10g |
{3-[(1-bromo-3-chloro-2-methylpropan-2-yl)oxy]propyl}cyclopropane |
2138524-01-1 | 95% | 10g |
$5467.0 | 2023-10-26 | |
Enamine | EN300-1136535-0.25g |
{3-[(1-bromo-3-chloro-2-methylpropan-2-yl)oxy]propyl}cyclopropane |
2138524-01-1 | 95% | 0.25g |
$1170.0 | 2023-10-26 | |
Enamine | EN300-1136535-10.0g |
{3-[(1-bromo-3-chloro-2-methylpropan-2-yl)oxy]propyl}cyclopropane |
2138524-01-1 | 10g |
$7250.0 | 2023-06-09 | ||
Enamine | EN300-1136535-0.1g |
{3-[(1-bromo-3-chloro-2-methylpropan-2-yl)oxy]propyl}cyclopropane |
2138524-01-1 | 95% | 0.1g |
$1119.0 | 2023-10-26 | |
Enamine | EN300-1136535-5g |
{3-[(1-bromo-3-chloro-2-methylpropan-2-yl)oxy]propyl}cyclopropane |
2138524-01-1 | 95% | 5g |
$3687.0 | 2023-10-26 | |
Enamine | EN300-1136535-1.0g |
{3-[(1-bromo-3-chloro-2-methylpropan-2-yl)oxy]propyl}cyclopropane |
2138524-01-1 | 1g |
$1686.0 | 2023-06-09 | ||
Enamine | EN300-1136535-2.5g |
{3-[(1-bromo-3-chloro-2-methylpropan-2-yl)oxy]propyl}cyclopropane |
2138524-01-1 | 95% | 2.5g |
$2492.0 | 2023-10-26 |
{3-(1-bromo-3-chloro-2-methylpropan-2-yl)oxypropyl}cyclopropane Related Literature
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
Additional information on {3-(1-bromo-3-chloro-2-methylpropan-2-yl)oxypropyl}cyclopropane
Introduction to {3-(1-bromo-3-chloro-2-methylpropan-2-yl)oxypropyl}cyclopropane (CAS No. 2138524-01-1)
{3-(1-bromo-3-chloro-2-methylpropan-2-yl)oxypropyl}cyclopropane (CAS No. 2138524-01-1) is a complex organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its cyclopropane ring and the presence of a bromine and chlorine atom, which confer specific reactivity and stability properties.
The structure of {3-(1-bromo-3-chloro-2-methylpropan-2-yl)oxypropyl}cyclopropane is noteworthy for its combination of a cyclopropane ring and a substituted propyl chain. The cyclopropane ring, a three-membered cyclic alkane, is known for its high reactivity due to the significant angle strain and electron delocalization. The substitution at the propyl chain with bromine and chlorine atoms further enhances the compound's reactivity and selectivity in various chemical reactions.
In the context of pharmaceutical research, {3-(1-bromo-3-chloro-2-methylpropan-2-yl)oxypropyl}cyclopropane has shown promise as an intermediate in the synthesis of novel drugs. The presence of bromine and chlorine atoms provides multiple points for functionalization, allowing chemists to tailor the compound for specific therapeutic applications. Recent studies have explored its use in the development of antiviral agents, where its unique structure can potentially enhance binding affinity to viral proteins.
Materials science is another area where {3-(1-bromo-3-chloro-2-methylpropan-2-yl)oxypropyl}cyclopropane has found applications. The compound's reactivity and stability make it an attractive candidate for the synthesis of advanced materials with tailored properties. For instance, it can be used as a building block in the creation of polymers with enhanced mechanical strength and thermal stability. These polymers have potential uses in industries such as aerospace, automotive, and electronics.
In chemical synthesis, {3-(1-bromo-3-chloro-2-methylpropan-2-yl)oxypropyl}cyclopropane serves as a versatile starting material for a wide range of reactions. Its cyclopropane ring can undergo ring-opening reactions under appropriate conditions, leading to the formation of linear or branched products. Additionally, the bromine and chlorine substituents can be selectively replaced with other functional groups through substitution reactions, expanding the scope of possible derivatives.
The synthesis of {3-(1-bromo-3-chloro-2-methylpropan-2-yl)oxypropyl}cyclopropane typically involves multi-step processes that require precise control over reaction conditions to achieve high yields and purity. One common approach involves the reaction of a suitable propylene oxide derivative with a brominated and chlorinated alkylating agent, followed by cyclization to form the cyclopropane ring. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, making large-scale production more feasible.
The stability of {3-(1-bromo-3-chloro-2-methylpropan-2-yl)oxypropyl}cyclopropane is an important consideration in both storage and application scenarios. While the cyclopropane ring is inherently reactive, the presence of bromine and chlorine atoms can stabilize the molecule under certain conditions. However, care must be taken to avoid exposure to strong bases or nucleophiles that could initiate ring-opening reactions. Proper storage conditions, such as maintaining low temperatures and avoiding exposure to moisture or air, are essential to ensure long-term stability.
In environmental studies, there is growing interest in understanding the fate and behavior of compounds like {3-(1-bromo-3-chloro-2-methylpropan-2-yl)oxypropyl}cyclopropane in natural systems. Research has focused on assessing their biodegradability, toxicity, and potential impact on ecosystems. Preliminary studies suggest that while these compounds may persist in certain environments due to their stability, they do not exhibit significant acute toxicity at environmentally relevant concentrations.
The future prospects for {3-(1-bromo-3-chloro-2-methylpropan-2-y-l)oxypropyl}cyclopropane are promising across multiple disciplines. Ongoing research aims to further optimize its synthesis methods, explore new applications in drug discovery and materials science, and address any environmental concerns through comprehensive risk assessments. As our understanding of this compound continues to evolve, it is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.
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